Cas no 834899-01-3 (Cyclopentanol,2-(1E)-1-octen-1-yl-)

834899-01-3 structure
Product name:Cyclopentanol,2-(1E)-1-octen-1-yl-
Cyclopentanol,2-(1E)-1-octen-1-yl- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanol,2-(1E)-1-octen-1-yl-
- Cyclopentanol, 2-(1-octenyl)-, trans- (7CI)
- Cyclopentanol,2-(1-octenyl)-,trans-(7ci)
- 834899-01-3
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- Inchi: InChI=1S/C13H24O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h7,9,12-14H,2-6,8,10-11H2,1H3/b9-7+/t12-,13-/m1/s1
- InChI Key: GTYXKBIQFNWCAQ-SKFMMRCFSA-N
- SMILES: CCCCCCC=CC1CCCC1O
Computed Properties
- Exact Mass: 196.182715385g/mol
- Monoisotopic Mass: 196.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 20.2Ų
Cyclopentanol,2-(1E)-1-octen-1-yl- Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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